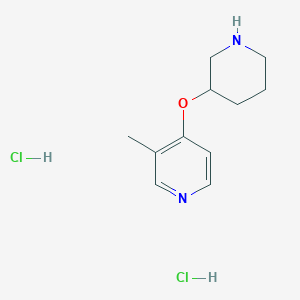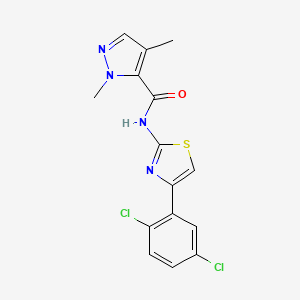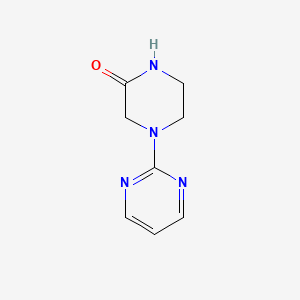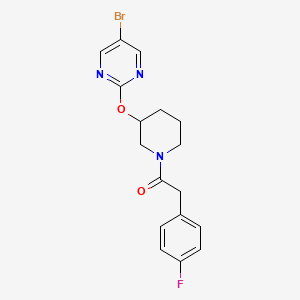![molecular formula C17H20N4O5S B2929156 1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2191215-70-8](/img/structure/B2929156.png)
1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several functional groups, including a benzo[d]isoxazole, a sulfonyl group, a piperidine ring, and an imidazolidine-2,4-dione. Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s known for its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The molecular structure of isoxazoles, such as benzo[d]isoxazole, is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .
Applications De Recherche Scientifique
Synthesis and Structural Applications
The chemical synthesis of compounds structurally related to the query molecule has been a significant area of research. For instance, studies have explored the synthesis of heterocyclic compounds based on similar sulfonamide, piperidine, and imidazolidine structures, demonstrating the versatility of these frameworks in producing a wide range of biologically active compounds. The synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives with different substituted aromatic sulfonyl chlorides and alkyl halides highlights the structural diversity achievable through synthetic chemistry, pointing to the potential for developing compounds with varied biological activities (Chandrappa et al., 2008).
Antimicrobial Activity
Compounds with structural similarities to the query molecule have been investigated for their antimicrobial properties. For example, the synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum highlight the antimicrobial potential of such molecules. This study emphasizes the importance of structural features in determining antimicrobial efficacy, suggesting that the query compound could have similar applications (Vinaya et al., 2009).
Antiproliferative Activity
The antiproliferative activity of related compounds against human cancer cell lines has also been a focus. Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have shown potent antiproliferative activity on carcinoma cell lines, indicating the therapeutic potential of these molecules in cancer treatment. Such findings suggest that compounds like the one could be explored for their antiproliferative effects, contributing to the development of new anticancer agents (Chandrappa et al., 2008).
Mécanisme D'action
The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(1,2-benzoxazol-3-ylmethylsulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-19-16(22)10-21(17(19)23)12-6-8-20(9-7-12)27(24,25)11-14-13-4-2-3-5-15(13)26-18-14/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOLIMVIHDYZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2929076.png)
![6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2929077.png)


![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)
![(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)

![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
![methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2929089.png)

![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)


